BrBzGCp2

Übersicht

Beschreibung

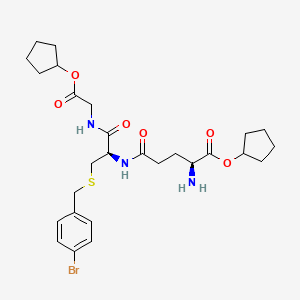

S-p-Bromobenzylglutathion-Cyclopentyldiester, allgemein bekannt als BrBzGCp2, ist eine Verbindung, die für ihre inhibitorischen Wirkungen auf Glyoxalase 1 (GLO1) bekannt ist. Dieses Enzym spielt eine entscheidende Rolle bei der Entgiftung von Methylglyoxal, einem zytotoxischen Nebenprodukt der Glykolyse. This compound hat signifikante Antitumor- und neuroprotektive Aktivitäten gezeigt, was es zu einer Verbindung von Interesse in verschiedenen wissenschaftlichen Forschungsbereichen macht .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von S-p-Bromobenzylglutathion-Cyclopentyldiester beinhaltet die Veresterung von S-p-Bromobenzylglutathion mit Cyclopentanol. Die Reaktion erfordert typischerweise die Verwendung eines starken Säurekatalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden

In einem industriellen Umfeld folgt die Produktion von S-p-Bromobenzylglutathion-Cyclopentyldiester einer ähnlichen synthetischen Route, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reaktanten und Lösungsmitteln in Industriequalität, und die Reaktion wird in großen Reaktoren durchgeführt, die mit Rückflusskondensatoren ausgestattet sind. Das Produkt wird dann durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

S-p-Bromobenzylglutathion-Cyclopentyldiester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol-Derivate umwandeln.

Substitution: Das Bromatom in der Benzylgruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile Substitutionsreaktionen erfordern oft die Verwendung von Basen wie Natriumhydroxid oder Kaliumcarbonat

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Benzyl-Derivate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

Neuropsychiatric Applications

Anxiolytic Effects

BrBzGCp2 has been shown to exhibit anxiolytic properties by inhibiting GLO1, which leads to increased levels of methylglyoxal (MG), a compound associated with reducing anxiety-like behaviors. In studies involving wild-type mice, administration of this compound resulted in increased time spent in the center of an open field test, indicating reduced anxiety without affecting overall activity levels . This suggests a potential therapeutic application in treating anxiety disorders.

Anti-Epileptic Properties

The compound has also demonstrated efficacy in reducing seizure severity. Research indicated that pre-treatment with this compound significantly decreased the duration of seizures induced by pilocarpine in mice. This effect is attributed to the increased concentration of MG in the brain, highlighting its potential as a therapeutic agent for epilepsy .

Cancer Treatment

Antitumor Activity

this compound has been investigated for its antitumor effects, particularly in hematological malignancies. The compound exhibited a GC50 (the concentration required to inhibit cell growth by 50%) of 4.23 μM in HL-60 cells, indicating significant cytotoxicity against cancer cells . The mechanism is believed to involve the modulation of cellular stress responses and apoptosis pathways through GLO1 inhibition.

Metabolic Regulation

Role in Glyoxalase Pathway

As an inhibitor of GLO1, this compound plays a crucial role in the glyoxalase pathway, which is essential for detoxifying methylglyoxal—a byproduct of glycolysis that can be toxic at high levels. By inhibiting GLO1, this compound increases MG levels, which can have various metabolic implications, including potential benefits in metabolic disorders characterized by increased oxidative stress .

Data Tables

Case Study 1: Anxiolytic Effects

In a controlled study involving wild-type B6 mice treated with this compound, researchers observed significant changes in behavior consistent with reduced anxiety. The results indicated that GLO1 inhibition could be a viable target for developing new anxiolytic medications .

Case Study 2: Anti-Epileptic Efficacy

A study focusing on the anti-seizure effects of this compound demonstrated that pre-treatment led to a marked reduction in seizure duration among mice subjected to pilocarpine-induced seizures. These findings suggest that GLO1 inhibitors may offer new avenues for epilepsy treatment .

Case Study 3: Antitumor Activity

Research investigating the cytotoxic effects of this compound on HL-60 leukemia cells revealed significant antitumor activity. The compound's ability to induce apoptosis and modulate stress responses presents it as a promising candidate for further development in cancer therapy .

Wirkmechanismus

S-p-Bromobenzylglutathione cyclopentyl diester exerts its effects by inhibiting glyoxalase 1 (GLO1), an enzyme responsible for detoxifying methylglyoxal. By inhibiting GLO1, the compound increases the concentration of methylglyoxal, which can induce apoptosis in cancer cells and reduce anxiety-like behavior in animal models. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their activation and providing neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

S-p-Bromobenzylglutathion: Ein Vorläufer von S-p-Bromobenzylglutathion-Cyclopentyldiester mit ähnlichen inhibitorischen Wirkungen auf Glyoxalase 1.

Cyclopentylglutathion: Ein weiterer Glyoxalase-1-Inhibitor mit einer anderen Estergruppe.

Methylglyoxal-bis(guanylhydrazon): Ein bekannter Glyoxalase-1-Inhibitor mit unterschiedlichen chemischen Eigenschaften .

Einzigartigkeit

S-p-Bromobenzylglutathion-Cyclopentyldiester zeichnet sich durch seine zweifache Funktionalität als Antitumor- und Neuroprotektivum aus. Seine Fähigkeit, Glyoxalase 1 zu hemmen und mit GABA-Rezeptoren zu interagieren, macht es zu einer vielseitigen Verbindung für verschiedene Forschungsanwendungen .

Biologische Aktivität

BrBzGCp2, or S-bromobenzylglutathione cyclopentyl diester, is a pharmacological inhibitor of Glyoxalase 1 (GLO1), an enzyme involved in the detoxification of methylglyoxal (MG), a reactive dicarbonyl compound. This compound has garnered attention for its potential therapeutic applications in various conditions, including neuropsychiatric disorders, epilepsy, and immune response modulation.

This compound inhibits GLO1 activity, leading to increased levels of MG. Elevated MG concentrations have been shown to influence cellular processes significantly. The inhibition of GLO1 by this compound has been linked to various biological activities:

- Increased MG Levels : Studies indicate that this compound administration results in a significant increase in MG concentration in the brain, which can affect neuronal excitability and neurotransmission .

- Impact on Immune Response : The accumulation of MG due to GLO1 inhibition enhances pro-inflammatory cytokine secretion in peripheral blood mononuclear cells (PBMCs). For instance, treatment with this compound led to increased tumor necrosis factor-alpha (TNF-α) levels in PBMCs .

Case Studies and Experimental Data

- Seizure Modulation : In a study examining the effects of this compound on seizure duration in mice, pre-treatment with this compound resulted in shorter seizure durations without affecting latency or severity of seizures. This suggests a potential role for GLO1 inhibitors in managing seizure disorders .

- Anxiety Reduction : Another study demonstrated that GLO1 inhibition via this compound reduced anxiety-like behaviors in mice. Mice treated with this compound spent more time in the center of an open field, indicative of reduced anxiety .

- Immune Cell Activation : Research involving PBMCs from Type 1 Diabetes Mellitus (T1DM) patients showed that treatment with this compound increased cellular MG-derived advanced glycation end products (AGEs), which correlated with enhanced immune responses. This highlights the dual role of MG as both a toxic metabolite and a modulator of immune function .

Data Tables

Eigenschaften

IUPAC Name |

cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BrN3O6S/c28-19-11-9-18(10-12-19)16-38-17-23(26(34)30-15-25(33)36-20-5-1-2-6-20)31-24(32)14-13-22(29)27(35)37-21-7-3-4-8-21/h9-12,20-23H,1-8,13-17,29H2,(H,30,34)(H,31,32)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFSPGPRHFNZNN-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)CNC(=O)C(CSCC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)OC(=O)CNC(=O)[C@H](CSCC2=CC=C(C=C2)Br)NC(=O)CC[C@@H](C(=O)OC3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BrN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937161 | |

| Record name | 2-{[4-Amino-5-(cyclopentyloxy)-1-hydroxy-5-oxopentylidene]amino}-3-{[(4-bromophenyl)methyl]sulfanyl}-N-[2-(cyclopentyloxy)-2-oxoethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166038-00-2 | |

| Record name | S-4-Bromobenzylglutathione cyclopentyl diester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166038002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-Amino-5-(cyclopentyloxy)-1-hydroxy-5-oxopentylidene]amino}-3-{[(4-bromophenyl)methyl]sulfanyl}-N-[2-(cyclopentyloxy)-2-oxoethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.